Cimetidine Amide Dihydrochloride

Beschreibung

Eigenschaften

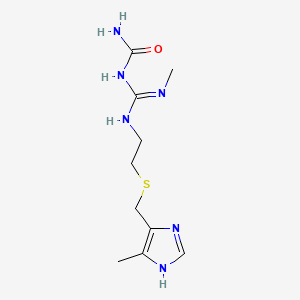

IUPAC Name |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6OS/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWANUFLANSTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998346 | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77076-18-7 | |

| Record name | Guanylurea cimetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077076187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Chemistry and Starting Materials for Cimetidine (B194882) Amide Dihydrochloride (B599025) Synthesis

The synthesis of Cimetidine Amide Dihydrochloride is intrinsically linked to the synthetic routes established for cimetidine itself, relying on a core set of precursors that build the essential structural features of the molecule.

Role of Imidazole (B134444) Derivatives as Key Building Blocks

The imidazole ring is a fundamental component of this compound and its synthesis typically begins with a functionalized imidazole derivative. stackexchange.comresearchgate.net A common starting material is 4-methyl-5-hydroxymethylimidazole or its corresponding halo-derivative, such as 4-chloromethyl-5-methylimidazole. researchgate.netnih.gov This imidazole core provides the necessary heterocyclic foundation of the final molecule. The imidazole ring is significant in medicinal chemistry due to its ability to participate in hydrogen bonding and its amphoteric nature, possessing both acidic and basic properties. stackexchange.comyoutube.com

Utilization of Guanidine (B92328) and Cyanamide (B42294) Derivatives in Reaction Schemes

The guanidine portion of the molecule is constructed using various guanidine or cyanamide-derived reagents. These precursors are essential for building the side chain that ultimately attaches to the imidazole moiety. A key intermediate in many synthetic pathways is N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine or a related structure. researchgate.net The synthesis of this guanidine derivative can itself involve multiple steps, often starting from more basic building blocks like cyanamide or thiourea (B124793) derivatives. nih.govmdpi.com The reactivity of these precursors allows for the sequential addition of the different components of the side chain.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Type | Chemical Name | Role in Synthesis |

| Imidazole Derivative | 4-chloromethyl-5-methylimidazole | Provides the core heterocyclic ring structure. |

| Guanidine Derivative | N-methyl-N'-(2-mercaptoethyl)guanidine derivative | Forms the backbone of the side chain. |

| Amide Source | Urea (B33335) or a derivative | Provides the carbamoyl (B1232498) group for the final amide linkage. |

Intermediate Compound Formation and Characterization

The assembly of this compound proceeds through the formation of key intermediate compounds, characterized by specific chemical transformations.

Mechanisms of Nucleophilic Substitutions Leading to Amide Linkage Formation

A critical step in the synthesis of this compound is the formation of the thioether linkage, which is then followed by the construction of the terminal urea (amide) group. The thioether bond is typically formed via a nucleophilic substitution reaction where a thiol-containing intermediate, such as a derivative of N-methyl-N'-(2-mercaptoethyl)guanidine, attacks the electrophilic carbon of the 4-halomethyl-5-methylimidazole. stackexchange.comresearchgate.net

The formation of the terminal amide (urea) functionality, which distinguishes this compound from cimetidine, involves a subsequent nucleophilic attack. Instead of a cyano group, a carbamoyl group (-CONH2) is introduced. This can be achieved by reacting the guanidine intermediate with a suitable carbamoylating agent. The mechanism involves the nucleophilic nitrogen of the guanidine moiety attacking the electrophilic carbonyl carbon of the carbamoylating agent, leading to the formation of the stable amide bond. nih.govorganic-chemistry.org

Condensation Reactions in the Overall Synthetic Pathway

Condensation reactions are integral to the construction of the core imidazole ring and the elaboration of the side chain. For instance, the initial synthesis of the 4-carbethoxy-5-methylimidazole precursor can involve the condensation of ethyl 2-chloroacetoacetate with formamide (B127407). biosynth.com Subsequent reactions to build the side chain also involve condensation steps, where smaller molecules are joined together with the elimination of a small molecule like water or an alcohol. researchgate.netnih.gov

Table 2: Key Intermediate Compounds

| Intermediate | IUPAC Name | Formation Step |

| Thioether Intermediate | N-methyl-N'-[2-[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine derivative | Nucleophilic substitution of 4-halomethyl-5-methylimidazole with a thiol-containing guanidine derivative. |

| Final Free Base | 1-[(Methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]-ethyl] amino]methylidene]urea | Nucleophilic substitution on the guanidine nitrogen with a carbamoylating agent. |

Dihydrochloride Salt Formation Processes and Protonation States

The final step in the preparation of this compound is the formation of the dihydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent. nih.gov The formation of a dihydrochloride salt indicates that there are two basic sites in the molecule that are readily protonated.

The two primary basic centers in the Cimetidine Amide molecule are the imidazole ring and the guanidine group. The guanidine moiety is a very strong organic base due to the resonance stabilization of its protonated form. The imidazole ring also has a basic nitrogen atom (the one not involved in the aromatic sextet) that can be protonated. stackexchange.comnih.gov Therefore, in the presence of excess hydrochloric acid, both the guanidine group and the imidazole ring will be protonated, resulting in the formation of the stable dihydrochloride salt. This is consistent with the known pKa values of imidazole and guanidine derivatives. uomustansiriyah.edu.iqstackexchange.com

Optimization Strategies for Synthetic Routes

Optimizing the synthesis of this compound would be critical for maximizing purity and output, particularly in the context of its role as a pharmaceutical impurity standard. Strategies would focus on enhancing yield and carefully managing reaction conditions.

Activating Agents: The formation of the urea can be facilitated by using a carbonyl-activating agent. N,N'-Carbonyldiimidazole (CDI) is a common and safer alternative to phosgene (B1210022) for this purpose. nih.gov The reaction would proceed by first activating CDI with one amine (e.g., methylamine), followed by the addition of the second amine (the thioether imidazole intermediate) to form the asymmetric urea.

Reagent Stoichiometry: Precise control over the molar ratios of the reactants is essential. Using a slight excess of the activated carbonyl species or the amine nucleophile could drive the reaction to completion, but may also complicate purification. Stepwise addition of reagents, for instance, adding methylamine (B109427) to the thioether intermediate pre-reacted with a phosgene equivalent, could minimize the formation of symmetrical urea byproducts.

Purification Methods: Yield is ultimately determined after purification. Crystallization is a preferred method for purifying the final product. allmpus.com The choice of solvent system would be critical; for instance, recrystallization from a solvent like ethoxyethanol or a methanol/water mixture, followed by treatment with activated charcoal, can effectively remove impurities and yield a highly pure product. allmpus.com The final step of forming the dihydrochloride salt by adding hydrochloric acid in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) can also serve as a final purification step. o2hdiscovery.co

Control over process parameters is paramount for directing the chemical transformations and minimizing side-product formation.

pH Control: The reaction to form the thioether linkage by reacting 4-halomethyl-5-methylimidazole with cysteamine (B1669678) is highly pH-dependent. Patent literature for Cimetidine synthesis specifies maintaining a pH range of 8.0 to 9.5, with an optimal range of 8.5 to 9.0, to achieve high yields and purity. allmpus.comgoogle.com This basic condition is necessary to deprotonate the thiol of cysteamine, forming the nucleophilic thiolate, while preventing unwanted side reactions. A similar pH control would be crucial for synthesizing the this compound precursor. The subsequent urea formation step would also require careful pH management to ensure the amine nucleophiles are in their reactive, unprotonated state.

Temperature Management: Low temperatures are often beneficial. The coupling reaction to form the thioether is typically conducted at reduced temperatures, between 0°C and 5°C, to increase the purity of the final product. allmpus.comgoogle.com Similarly, the formation of ureas, particularly when using reactive reagents like isocyanates or activated carbonyls, is often performed at controlled, low temperatures to prevent exothermic reactions and the formation of undesired byproducts. For some multi-step, one-pot syntheses, a gradual increase in temperature, from room temperature to the reflux temperature of the reaction mixture, may be employed to ensure the reaction proceeds to completion. google.comkmpharma.in

Table 1: Proposed Process Control Parameters for Key Synthetic Steps

| Synthetic Step | Parameter | Proposed Range/Value | Rationale |

|---|---|---|---|

| Thioether Formation | pH | 8.5 - 9.0 | Optimizes thiolate formation for nucleophilic attack; minimizes side reactions. allmpus.comgoogle.com |

| Temperature | 0 - 5 °C | Enhances product purity and controls reaction rate. allmpus.comgoogle.com | |

| Urea Formation | pH | 7.5 - 9.0 (Basic) | Ensures amine intermediates are in their free, nucleophilic form. |

| Temperature | 0 °C to Room Temp | Controls reactivity of carbonyl species and prevents byproduct formation. nih.gov | |

| Salt Formation | Temperature | 0 - 5 °C | Promotes efficient crystallization of the dihydrochloride salt. |

Exploration of Alternative Synthetic Approaches and Efficiency Assessments

Beyond a direct adaptation of the Cimetidine pathway, alternative methods for constructing the urea moiety of this compound could be explored. The efficiency of these routes would be assessed based on yield, purity, safety, and the accessibility of starting materials.

Alternative Route 1: Isocyanate Intermediates A common method for urea synthesis involves the reaction of an amine with an isocyanate. nih.gov In this approach, the key intermediate, 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole, could be reacted with methyl isocyanate.

Assessment: This route is direct but may present challenges. Methyl isocyanate is highly toxic and reactive. Furthermore, the intermediate contains both a primary amine and imidazole nitrogens, potentially leading to competing reactions and a mixture of products, thereby lowering the efficiency and complicating purification.

Alternative Route 2: Stepwise Urea Construction with CDI This approach offers greater control. The thioether-imidazole intermediate would be reacted with N,N'-Carbonyldiimidazole (CDI). The resulting imidazolyl-carbamate is a stable, activated intermediate that can then be reacted with methylamine in a separate step to form the desired asymmetric urea.

Assessment: This is likely the most efficient and controllable route. It avoids highly toxic reagents like phosgene and allows for stepwise, controlled addition, which typically leads to higher yields of the specific, unsymmetrical product compared to one-pot reactions with highly reactive species. nih.gov

Alternative Route 3: Hydrolysis of Cimetidine A conceptually different approach would be the chemical modification of Cimetidine itself. The N-cyanoguanidine group of Cimetidine is considered a "urea equivalent" or bioisostere. nih.gov It is theoretically possible to hydrolyze the cyano group (C≡N) of Cimetidine to a primary amide (C=O)NH2, which would form the target molecule.

Assessment: This route is likely inefficient. The hydrolysis of a cyanoguanidine is a challenging transformation that often requires harsh conditions (strong acid or base) which could also cleave other bonds in the molecule, such as the thioether or the urea linkage itself. The reaction could lead to a mixture of partially and fully hydrolyzed products, making it a low-yielding and impractical synthetic method. google.com

Table 2: Assessment of Alternative Synthetic Approaches

| Synthetic Approach | Key Reagents | Pros | Cons | Estimated Efficiency |

|---|---|---|---|---|

| Isocyanate Intermediate | Methyl Isocyanate | Direct, fewer steps. | High toxicity of reagent; potential for side reactions. | Low to Moderate |

| Stepwise with CDI | N,N'-Carbonyldiimidazole (CDI), Methylamine | High selectivity; safer reagents; good control. nih.gov | Additional reaction step compared to isocyanate route. | High |

| Hydrolysis of Cimetidine | Cimetidine, Acid/Base | Uses readily available starting material. | Harsh conditions; low selectivity; likely cleavage of other bonds. google.com | Very Low |

Impurity Profiling and Degradation Pathway Analysis

Identification of Cimetidine (B194882) Amide Dihydrochloride (B599025) as a Known Chemical Impurity (e.g., European Pharmacopoeia Impurity C)

Cimetidine Amide Dihydrochloride is officially recognized as a specified impurity of Cimetidine in major pharmacopoeias. In the European Pharmacopoeia (EP), it is listed as "Cimetidine Impurity C". drugfuture.com Its chemical name is 1-[(Methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]-ethyl] amino]methylidene]urea dihydrochloride. kmpharma.insigmaaldrich.com The identification and control of this impurity are mandated by regulatory standards to ensure the safety and efficacy of the final cimetidine drug product. The EP monograph for Cimetidine outlines specific chromatographic methods to detect and quantify Impurity C, setting clear limits for its presence. drugfuture.com

Table 1: Cimetidine Impurity C Identification

| Parameter | Description |

|---|---|

| Official Name | Cimetidine Impurity C |

| Chemical Name | 1-[(Methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]-ethyl] amino]methylidene]urea dihydrochloride |

| Synonym | This compound, Cimetidine Guanylurea (B105422) |

| CAS Number | 52568-80-6 |

| Molecular Formula | C₁₀H₁₈N₆OS · 2HCl |

Elucidation of Mechanisms of Impurity Formation during Cimetidine Synthesis

The formation of this compound is intrinsically linked to the synthesis and stability of Cimetidine itself. It is primarily formed through the hydrolysis of the cyanoguanidine moiety of the Cimetidine molecule.

The synthesis of Cimetidine involves several steps, including the reaction of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole or its salts. nih.govgoogle.com This reaction is often conducted in aqueous or partially aqueous media under controlled pH conditions. google.com The presence of water, especially under acidic or basic conditions which can occur during the reaction or subsequent work-up and purification steps, can facilitate the hydrolysis of the nitrile group (-C≡N) of the cyanoguanidine functional group in Cimetidine. This hydrolysis converts the cyano group into a carbamoyl (B1232498) group (-C(=O)NH₂), yielding the amide impurity. nih.govgoogle.com Therefore, rigorous control of water content and pH during the final stages of synthesis and isolation is crucial to minimize the formation of this impurity.

While primarily considered a hydrolysis-related side-product, the formation of Cimetidine Amide can also be viewed as an unwanted byproduct. If the reaction conditions are not strictly controlled, particularly with respect to temperature and the presence of moisture, the rate of hydrolysis of the target molecule, Cimetidine, can increase, leading to higher levels of the amide impurity in the crude product. google.com A study on the acid-catalyzed hydrolysis of cimetidine demonstrated that the cyanoguanidino group is susceptible to cleavage, resulting in the quantitative formation of a guanylurea derivative, which is the free base of this compound. nih.gov This highlights that conditions favoring hydrolysis can lead to its formation as a significant byproduct.

Degradation Product Analysis of this compound

This compound, once formed, is also subject to further degradation. Its stability profile is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

The formation of Cimetidine Amide from Cimetidine is itself a hydrolytic degradation pathway. Research into the kinetics of this specific reaction shows that the hydrolysis of the cyanoguanidino group in Cimetidine is subject to specific acid catalysis. nih.gov In a study conducted in hydrochloric acid solutions (pH 0.15-2.15) at 37°C, the specific hydrogen ion catalytic rate constant was determined to be 3.6 x 10⁻³ M⁻¹ min⁻¹. nih.gov The rate of hydrolysis was also found to increase with higher ionic strength. nih.gov This indicates that in acidic aqueous environments, Cimetidine will degrade into Cimetidine Amide at a predictable rate. The amide impurity itself is generally more stable to further hydrolysis than the parent cyanoguanidine.

Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis of Cimetidine to Cimetidine Amide

| Parameter | Value / Condition | Reference |

|---|---|---|

| Reaction | Hydrolytic cleavage of cyanoguanidino group | nih.gov |

| Product | Guanylurea derivative (Cimetidine Amide) | nih.gov |

| Catalysis | Specific acid catalysis | nih.gov |

| pH Range Studied | 0.15 - 2.15 (HCl solutions) | nih.gov |

| Temperature | 37 °C | nih.gov |

| Catalytic Rate Constant | 3.6 x 10⁻³ M⁻¹ min⁻¹ (at µ=0.5) | nih.gov |

Like the parent Cimetidine molecule, this compound contains a thioether linkage (-S-) that is susceptible to oxidation. Studies on the degradation of Cimetidine have shown that oxidation is a primary pathway, leading to the formation of metabolites like Cimetidine sulfoxide (B87167). researchgate.netnih.gov This oxidation of the sulfur atom can occur through exposure to various oxidative processes. researchgate.net It is therefore highly probable that this compound undergoes a similar oxidative degradation. The primary product of this oxidation would be the corresponding sulfoxide derivative, 1-[(Methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl]ethyl]amino]methylidene]urea. This "oxysulfide" has been noted as a potential impurity in Cimetidine production. google.com

Table 3: Potential Degradation Products of this compound

| Degradation Pathway | Potential Product Name | Chemical Structure Note |

|---|

| Oxidative | Cimetidine Amide Sulfoxide | Oxidation of the thioether to a sulfoxide (-S=O) |

Photolytic Degradation Processes under Simulated Environmental Conditions

Photolytic degradation studies are essential to understand how a compound behaves when exposed to light, simulating environmental conditions. Research on Cimetidine, the parent compound of this compound, reveals its behavior under photolytic stress.

Studies have shown that Cimetidine does not undergo significant direct photolysis, meaning it does not readily degrade when directly exposed to light. ethz.chcsbsju.edu Its absorbance spectrum does not overlap significantly with the solar emission spectrum, limiting its ability to absorb light and initiate degradation. ethz.ch However, Cimetidine can undergo indirect photolysis, a process where other substances in the environment, such as natural organic matter (NOM), absorb light and initiate reactions that lead to the degradation of Cimetidine. ethz.ch In the presence of NOM, Cimetidine's degradation is appreciable. ethz.ch

The primary degradation pathways for Cimetidine under oxidative conditions, which can be induced by photolysis, include the oxidation of the thioether group, the addition of hydroxyl radicals, and oxidative cleavage. cabidigitallibrary.orgresearchgate.net One study identified seven degradation products of Cimetidine when exposed to various oxidative processes, five of which had not been previously reported. cabidigitallibrary.orgresearchgate.net Another study highlighted that under photocatalytic degradation using UV-A and visible light, the main degradation pathways were oxidation, dealkylation, and deamination. nih.gov

Advanced Analytical Methodologies for Impurity Quantification and Control

The accurate quantification and control of impurities rely on the development and validation of specific and sensitive analytical methods.

Development of Specific and Sensitive Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis of pharmaceutical impurities. nih.govnih.gov Reversed-phase HPLC methods, often coupled with a diode-array detector, have been successfully developed to simultaneously assay Cimetidine and its related impurities. nih.gov For the detection of minor impurities, ion-pair reversed-phase HPLC has proven effective, capable of detecting compounds at levels below 0.1%. nih.gov

The specificity of an analytical method is its ability to assess the analyte of interest in the presence of other components, such as impurities and degradants. europa.eu This can be achieved by separating these components from the main drug substance. europa.eu Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is an indispensable tool for the structural elucidation of impurities due to its high sensitivity and specificity. researchgate.net

Validation of Analytical Procedures for Impurity Determination

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu According to the International Council for Harmonisation (ICH) guidelines, validation involves assessing various parameters, including accuracy, precision, specificity, and linearity. europa.eu

For impurity determination, accuracy is assessed by determining the recovery of a known amount of the impurity spiked into the sample. europa.eu Precision, which reflects the closeness of agreement between a series of measurements, is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. europa.eujcsp.org.pk For a validated HPLC method for Cimetidine, intra- and inter-day coefficients of variation were found to be less than or equal to 4.2%. nih.gov Another study on a related compound showed method repeatability and reproducibility to be consistently less than 2%. researchgate.net

Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte. japsonline.com A validated HPLC method for Cimetidine demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.999. researchgate.net The limit of quantification (LOQ), the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, is also a critical validation parameter. For Cimetidine analysis in plasma and urine, the LOQ was established at 100 ng/mL and 10 µg/mL, respectively. nih.gov

Accelerated Degradation Studies for Chemical Stability Assessment

Accelerated degradation studies, also known as stress testing, are performed to evaluate the chemical stability of a drug substance. These studies involve subjecting the compound to harsh conditions such as heat, humidity, and light to predict its shelf-life and identify potential degradation products.

For instance, the chemical stability of Cimetidine Hydrochloride has been studied in various intravenous fluids at room temperature. researchgate.net These studies showed that Cimetidine Hydrochloride remained chemically stable for at least one week. researchgate.net Such studies are crucial for understanding how this compound might behave under similar stress conditions.

Strategies for Impurity Mitigation and Control in Chemical Manufacturing Processes

Controlling impurities in the manufacturing process is essential for producing a high-quality drug substance. This involves a multi-faceted approach, from understanding the synthetic route to implementing robust analytical controls.

The identification and characterization of impurities are the first steps toward their control. researchgate.net Techniques like HPLC and LC-MS are instrumental in this process. researchgate.net Once impurities are identified, their formation can be minimized by optimizing the reaction conditions, such as temperature, pressure, and solvent selection. Purification techniques, including preparative HPLC, can be employed to isolate and remove impurities from the crude drug substance. nih.gov

The establishment of appropriate specifications for impurities is a key regulatory requirement. lcms.cz These specifications define the acceptable limits for each known and unknown impurity in the drug substance. Routine quality control testing using validated analytical methods ensures that each batch of the drug substance meets these specifications.

Below is a data table summarizing some of the known impurities of Cimetidine.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound (Impurity C) | 52568-80-6 | C₁₀H₂₀Cl₂N₆OS | 343.28 |

| Cimetidine Sulfoxide (Impurity E) | 54237-72-8 | C₁₀H₁₆N₆OS | 268.34 |

| 1,1'-(Disulphanediyldiethylene)bis(2-cyano-3-methylguanidine) (Impurity H) | 74886-59-2 | C₁₀H₁₈N₈S₂ | 314.43 |

| 1-Methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]guanidine Dihydrochloride (Impurity D) | 59660-24-1 | C₉H₁₉Cl₂N₅S | 300.25 |

| Cimetidine Methoxy Analog (Impurity B) | 138035-55-9 | C₁₀H₁₅N₅OS | 253.32 |

| 2-Cyano-1,3-dimethylguanidine (Impurity G) | 31857-31-5 | C₄H₈N₄ | 112.13 |

This table is based on available data from various sources. pharmaffiliates.comsigmaaldrich.com

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

Despite its recognized status as a chemical entity, a comprehensive review of scientific literature reveals a significant gap in the theoretical and computational chemistry studies focused solely on this compound. Extensive searches for dedicated research on this specific compound have not yielded the detailed findings required to construct an in-depth analysis of its molecular modeling, electronic structure, dynamic behavior, or reactivity profile as per the requested outline.

This compound is cataloged primarily as Impurity C of the well-known drug Cimetidine in various pharmacopeial and commercial reference standards. free.frklivon.comklivon.com While its chemical structure is defined, it appears that the scientific community has not published specific, in-depth computational investigations on this particular derivative.

Research into the parent compound, Cimetidine, is more extensive. Studies have employed methods such as Density Functional Theory (DFT) to investigate the chemical reactivity of different cimetidine polymorphs and to calculate electrostatic potential maps to understand its coordination behavior with metal ions. However, this body of research does not extend to the amide dihydrochloride derivative.

Consequently, it is not possible to provide scientifically accurate and validated information for the following requested areas concerning this compound:

Theoretical and Computational Chemistry Studies

Analysis of Intermolecular Interactions:Detailed analysis of the intermolecular forces governing the solid-state and solution behavior of Cimetidine (B194882) Amide Dihydrochloride (B599025) is not available.

Hydrogen Bonding Networks

No specific data from theoretical or computational studies on the hydrogen bonding networks within the crystal structure of Cimetidine Amide Dihydrochloride could be located. Such an analysis would typically involve identifying hydrogen bond donors and acceptors, and quantifying bond lengths and angles to describe the intermolecular and intramolecular interactions that stabilize the crystal lattice. Without crystallographic information or dedicated computational modeling of this specific compound, a detailed description is not possible.

π-π Stacking Interactions

Similarly, there is no available research detailing the π-π stacking interactions specific to this compound. An analysis of these interactions would require computational modeling or experimental data to determine the geometric arrangement of the imidazole (B134444) rings within the crystal structure, including parameters such as the inter-planar distance and slip angles, which are crucial for understanding the nature and strength of these non-covalent interactions.

Molecular Interaction Studies and Chemical Reactivity

Interactions with Enzyme Systems: Cytochrome P450 Inhibition

Cimetidine (B194882), the parent compound of Cimetidine Amide Dihydrochloride (B599025), is a well-documented inhibitor of the cytochrome P450 (CYP) enzyme system, a critical pathway for the metabolism of a vast array of drugs. drugbank.comwikipedia.org This inhibitory action is of significant interest in pharmacology and medicinal chemistry due to the potential for drug-drug interactions.

Identification of Specific Cytochrome P450 Isozyme Targets (e.g., CYP1A2, CYP2C9, CYP3A4)

Research has identified that cimetidine is a potent inhibitor of several cytochrome P450 isozymes. wikipedia.org The most notably affected isozymes include CYP1A2, CYP2C9, and CYP3A4, which are responsible for the metabolism of a majority of clinically used drugs. wikipedia.orgnih.gov Cimetidine is considered a moderate inhibitor of these three key enzymes. wikipedia.org The inhibitory effect of cimetidine on these isozymes is significantly greater than that of other H2-receptor antagonists like ranitidine. nih.gov In vitro studies using human liver microsomes have demonstrated the following hierarchy of inhibition by cimetidine: CYP2D6 > CYP1A2 > CYP3A4/5. nih.gov The inhibition of CYP2C enzymes, such as CYP2C9, has also been proposed based on observations in rat models and the immunochemical relationship between rat and human P450 enzymes. ubc.ca

Table 1: Cimetidine Inhibition of Cytochrome P450 Isozymes

| Isozyme Target | Substrate Example | Level of Inhibition by Cimetidine |

|---|---|---|

| CYP1A2 | Caffeine | Moderate to Strong wikipedia.orgnih.gov |

| CYP2C9 | - | Moderate wikipedia.orgubc.ca |

Biochemical Mechanisms of Enzyme Inhibition (e.g., competitive, reversible binding to heme-iron)

The mechanism of CYP450 inhibition by cimetidine is multifaceted. It is known to be a competitive inhibitor for some isozymes, such as CYP3A4/5. nih.gov This competitive inhibition arises from cimetidine's ability to bind to the active site of the enzyme, thereby preventing the substrate from binding.

A key feature of cimetidine's inhibitory action is its interaction with the heme-iron center of the cytochrome P450 enzyme. nih.gov The imidazole (B134444) ring of cimetidine is thought to play a crucial role in this interaction. nih.gov Furthermore, evidence suggests that cimetidine can act as a mechanism-based inhibitor, where it is first metabolized by the CYP enzyme to a reactive intermediate that then forms a more stable, inhibitory complex with the enzyme. nih.gov In studies with rat liver microsomes, cimetidine was found to form a metabolite-intermediate (MI) complex, which is consistent with this mechanism of inhibition. nih.gov

General Chemical Reactivity of Functional Groups

The chemical structure of Cimetidine Amide Dihydrochloride, an impurity of cimetidine, contains several functional groups that dictate its reactivity. lgcstandards.com These include an amide (urea-like) group, an imidazole ring, and a thioether linkage.

Amide Group Transformations (e.g., hydrolysis, nucleophilic acyl substitution)

The amide bond is generally stable, but it can undergo hydrolysis under acidic or basic conditions. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, the urea-like amide moiety can be hydrolyzed to yield corresponding amine and carboxylic acid derivatives. This reaction typically requires heating with aqueous acid or base. masterorganicchemistry.com The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com

Imidazole Ring Reactivity (e.g., electrophilic aromatic substitution, protonation behavior)

The imidazole ring in cimetidine is a key pharmacophoric feature. uomustansiriyah.edu.iq The basicity of the imidazole ring, as indicated by its pKa, is influenced by the electronic effects of its substituents. uomustansiriyah.edu.iq This ring system can undergo protonation, and at physiological pH, a significant portion of the imidazole rings in cimetidine-related structures can exist in a protonated, ionized form. uomustansiriyah.edu.iq The imidazole ring can also be a site for metabolism, with hydroxylation of the methyl group on the imidazole ring being a minor metabolic pathway for cimetidine. drugbank.comnih.gov

Thioether Linkage Oxidations to Sulfoxide (B87167) and Sulfone Derivatives

The thioether linkage in the side chain of cimetidine and its amide derivative is susceptible to oxidation. nih.gov The primary metabolite of cimetidine is cimetidine sulfoxide, which accounts for 10-15% of its total elimination. drugbank.com This oxidation is a common metabolic pathway for thioether-containing compounds. nih.gov The sulfur atom of the thioether acts as a nucleophile and can be oxidized by various oxidizing agents, including biological oxidants. nih.gov Further oxidation of the sulfoxide can lead to the formation of a sulfone derivative. nih.govcore.ac.ukrsc.orgrsc.org

Formation of Coordination Compounds and Complexes with Metal Ions

The molecular structure of this compound, featuring multiple potential donor atoms, suggests a strong propensity for forming coordination compounds and complexes with a variety of metal ions. The imidazole ring, amide group, and thioether linkage all present sites for potential metal-ligand interactions. While direct experimental studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, significant insights can be drawn from the well-studied coordination behavior of its parent compound, cimetidine, and other related ligands containing imidazole and amide functionalities.

Ligand Binding Studies and Chelation Properties

The ability of a molecule to act as a ligand and form complexes with metal ions is determined by the presence of atoms with lone pairs of electrons that can be donated to a metal center. In the case of this compound, the key potential coordination sites are the nitrogen atoms of the imidazole ring, the oxygen and nitrogen atoms of the amide group, and the sulfur atom of the thioether bridge. The interaction with metal ions can be monodentate, where only one donor atom binds to the metal, or polydentate (chelating), where multiple donor atoms from the same ligand bind to the central metal ion, forming a more stable ring structure.

Inference from Cimetidine Coordination Chemistry:

Significant research has been conducted on the coordination of cimetidine with various transition metal ions, including copper(II), cobalt(II), nickel(II), zinc(II), palladium(II), and platinum(II). nih.govnih.gov These studies consistently show that cimetidine primarily acts as a bidentate ligand, coordinating through the N-3 atom of the imidazole ring and the sulfur atom of the thioether group to form a stable five-membered chelate ring. nih.govrsc.org In some instances, particularly when the ligand-to-metal ratio is high, cimetidine may act as a monodentate ligand, coordinating only through the imidazolic nitrogen. nih.gov

The formation of these complexes has been characterized using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography. nih.govrsc.org

Table 1: Examples of Cimetidine-Metal Complexes and Their Characterization

| Metal Ion | Complex Formula | Coordination Mode | Spectroscopic Evidence (IR cm⁻¹) | Reference |

| Co(II) | [Co(cimetidine)Cl₂]·5H₂O | Bidentate (N, S) | Shift in ν(C=N) of imidazole and ν(C-S) | nih.gov |

| Ni(II) | [Ni(cimetidine)Cl₂(H₂O)₂]·H₂O | Bidentate (N, S) | Shift in ν(C=N) of imidazole and ν(C-S) | nih.gov |

| Cu(II) | [Cu(cimetidine)Cl₂]·2H₂O | Bidentate (N, S) | Shift in ν(C=N) of imidazole and ν(C-S) | nih.gov |

| Zn(II) | [Zn(cimetidine)Cl₂]·1.5H₂O | Bidentate (N, S) | Shift in ν(C=N) of imidazole and ν(C-S) | nih.gov |

| Pt(II) | trans-[Pt(cimetidine)₂]Cl₂·12H₂O | Bidentate (N, S) | Confirmed by X-ray crystallography | rsc.org |

Anticipated Chelation Properties of this compound:

The replacement of the cyanoimino group in cimetidine with an amide group in this compound introduces new potential coordination sites and is expected to influence its chelation properties. The amide group itself can coordinate to metal ions through either the carbonyl oxygen or the amide nitrogen.

Based on studies of other ligands containing both imidazole and amide moieties, several coordination modes can be postulated for this compound:

Bidentate N, S Coordination: Similar to cimetidine, the most probable coordination mode would involve the imidazolic nitrogen and the thioether sulfur, forming a stable five-membered chelate ring.

Tridentate N, S, O/N Coordination: It is conceivable that the amide group could participate in coordination, leading to a tridentate chelation involving the imidazolic nitrogen, the thioether sulfur, and either the amide oxygen or nitrogen. The formation of such a complex would depend on the nature of the metal ion and the steric feasibility.

Bridging Ligand: The presence of multiple donor sites could allow this compound to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes.

The electronic properties of the amide group, being less electron-withdrawing than the cyanoimino group, may also influence the donor strength of the other coordinating atoms in the molecule, potentially affecting the stability of the resulting metal complexes.

Table 2: Potential Donor Atoms in this compound for Metal Coordination

| Donor Atom | Functional Group | Potential Role in Coordination |

| Imidazole Nitrogen (N-3) | Imidazole | Primary coordination site, similar to cimetidine. |

| Thioether Sulfur (S) | Thioether | Likely to participate in chelation with the imidazole nitrogen. |

| Amide Oxygen (O) | Amide | Potential coordination site, could lead to tridentate chelation. |

| Amide Nitrogen (N) | Amide | Potential coordination site, though less likely than oxygen. |

Further experimental investigations, including synthesis and characterization of metal complexes with this compound, are necessary to fully elucidate its ligand binding and chelation properties. Such studies would provide valuable insights into its reactivity and potential applications in coordination chemistry.

Environmental Fate and Chemical Persistence

Photochemical Degradation Pathways in Aquatic Systems

Photochemical degradation, involving reactions initiated by sunlight, is a primary pathway for the transformation of many pharmaceutical compounds in surface waters. Research indicates that the parent compound, cimetidine (B194882), is resistant to direct photolysis, meaning it does not significantly break down when directly exposed to sunlight. nih.govacs.org However, it is susceptible to indirect photodegradation through reactions with transient oxidants found in sunlit natural waters, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.govacs.org

Studies have shown that cimetidine reacts rapidly with both of these oxidants. The reaction with hydroxyl radicals is particularly fast, with a bimolecular rate constant of 6.5 x 10⁹ M⁻¹ s⁻¹. nih.govacs.org The rate of reaction with singlet oxygen is pH-dependent, increasing in more alkaline conditions. nih.govacs.org In a water body at pH 8, the estimated half-life for cimetidine degradation via singlet oxygen can range from just under an hour to several days, depending on the concentration of dissolved organic matter which facilitates the formation of ¹O₂. Given these findings, photooxidation mediated by singlet oxygen is considered the most probable photochemical degradation pathway for cimetidine in the majority of natural water systems. nih.govacs.org Since Cimetidine Amide Dihydrochloride (B599025) shares the key structural moieties responsible for this reactivity, similar indirect photochemical degradation pathways are anticipated.

Table 1: Photochemical Reaction Rate Constants for Cimetidine in Water

| Reactant | Condition | Bimolecular Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Water | 6.5 ± 0.5 x 10⁹ | nih.gov |

| Singlet Oxygen (¹O₂) | pH 4 | 3.3 ± 0.3 x 10⁶ | nih.gov |

Hydrolytic Stability and Transformation in Aqueous Environments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of cimetidine and its derivatives in aqueous environments is a key factor in their persistence. For the parent compound cimetidine, studies have focused on its hydrolysis under acidic conditions. The cyanoguanidino group of cimetidine undergoes acid-catalyzed hydrolytic cleavage to form a guanylurea (B105422) derivative. nih.gov This reaction is subject to specific acid catalysis, with a catalytic rate constant of 3.6 x 10⁻³ M⁻¹ min⁻¹ at 37°C. nih.gov

Cimetidine Amide Dihydrochloride, by its chemical nature, possesses a carboxamide group in place of the cyanoguanidine group. The hydrolysis of an amide bond is a well-understood chemical process, though it is generally slower than the hydrolysis of esters. libretexts.org Amide hydrolysis can occur under either acidic or basic conditions and typically results in the formation of a carboxylic acid and an amine. libretexts.orgkhanacademy.org Therefore, the hydrolytic transformation products of this compound would differ from those of cimetidine.

While cimetidine hydrochloride has been shown to be stable in various aqueous solutions for extended periods at near-neutral pH, specific kinetic data on the hydrolysis of the amide derivative under different environmental pH conditions are not available in the reviewed literature. nih.govnih.gov

Theoretical Predictions of Environmental Degradation Pathways

In the absence of extensive empirical data, theoretical models and studies on related structures provide insight into likely degradation pathways. For cimetidine, laser flash photolysis experiments using model compounds have been conducted to determine which parts of the molecule are most susceptible to photochemical attack. nih.gov These studies clearly implicate the heterocyclic imidazole (B134444) moiety as the primary site of reaction with singlet oxygen. nih.govacs.org This prediction was subsequently verified in degradation studies using natural river water. nih.gov Given that this compound contains the same imidazole ring, it is theoretically predicted that this part of the molecule would also be a primary site for photooxidation.

Another predicted degradation pathway for cimetidine involves the oxidation of the thioether linkage to form cimetidine sulfoxide (B87167). researchgate.net This is a known metabolite in humans and represents a likely transformation in the environment through either abiotic or biotic oxidative processes. nih.govresearchgate.net

Biotransformation Studies under Environmental Conditions (excluding human metabolism)

Biotransformation, or the degradation of compounds by living organisms, is a critical component of environmental fate. Data on the biodegradation of cimetidine in relevant environmental systems like water or soil is noted to be insufficient. nih.gov However, some studies have explored its effects and transformation in aquatic organisms.

One study investigated the impact of cimetidine on the olive flounder (Paralichthys olivaceus). The research showed that cimetidine exposure affected the hepatic cytochrome P450 system, a family of enzymes crucial for metabolizing foreign compounds. This indicates that cimetidine can be taken up and subjected to metabolic processes by fish, suggesting a potential for biotransformation in aquatic vertebrates. Other research has identified degradation products resulting from the oxidation of the thioether and oxidative cleavage, which could potentially occur through biological pathways. researchgate.net

Relationship to and Comparative Analysis with Parent Compound Cimetidine and Other Derivatives

Structural Similarities and Distinctions at the Molecular Level

Cimetidine (B194882) Amide Dihydrochloride (B599025), also known as Cimetidine EP Impurity C, is a close structural analogue of its parent compound, Cimetidine. lgcstandards.comsigmaaldrich.comklivon.comlgcstandards.com The core molecular framework, which includes a 5-methylimidazole ring connected via a thioether linkage to an ethyl chain, is conserved in both molecules. The primary structural distinction lies in the terminal functional group attached to the guanidine (B92328) moiety.

In Cimetidine, this functional group is a cyano group (-C≡N), making its full chemical name N-cyano-N'-methyl-N''-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine. nih.gov In Cimetidine Amide Dihydrochloride, the cyano group has been hydrolyzed to a carboxamide group (-C(=O)NH₂), forming a urea (B33335) derivative. sigmaaldrich.com This transformation is significant, as it replaces the electron-withdrawing and linear cyano group with a polar, hydrogen-bonding amide group. The "Dihydrochloride" designation indicates that the molecule is in a salt form, protonated at two basic sites with hydrochloric acid.

Table 1: Comparison of Molecular Properties

| Property | Cimetidine | This compound |

|---|---|---|

| IUPAC Name | 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine gpatindia.com | 1-[(Methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]amino]methylidene]urea dihydrochloride sigmaaldrich.com |

| Synonym | Tagamet acs.org | Cimetidine EP Impurity C lgcstandards.comklivon.com |

| CAS Number | 51481-61-9 nih.govpharmaffiliates.comdrugbank.com | 52568-80-6 lgcstandards.comklivon.comlgcstandards.comchemicalbook.comlgcstandards.com |

| Molecular Formula | C₁₀H₁₆N₆S nih.govpharmaffiliates.comdrugbank.com | C₁₀H₁₈N₆OS · 2HCl lgcstandards.comlgcstandards.comlgcstandards.com |

| Molecular Weight | 252.34 g/mol nih.govpharmaffiliates.comdrugbank.com | 343.28 g/mol lgcstandards.comklivon.comlgcstandards.comlgcstandards.com |

| Key Functional Group | N-Cyanoguanidine | Urea (Amide) |

Comparative Analysis of Synthetic Methodologies

The synthesis of Cimetidine is a multi-step process that has been well-documented. Common routes start with the construction of the substituted imidazole (B134444) ring, followed by the sequential addition of the side chain. nih.gov One established method involves reacting 4-hydroxymethyl-5-methylimidazole with cysteamine (B1669678), followed by reaction with N-cyano-N',S-dimethylisothiourea and finally methylamine (B109427) to yield Cimetidine. google.com Another approach begins with 2-chloroacetoacetic ether and formamide (B127407) to build the imidazole core. gpatindia.com

The synthesis of this compound is not typically a targeted process; rather, its formation is understood as a consequence of Cimetidine's synthesis or degradation. As a key impurity, it is likely formed through the hydrolysis of the cyano group of Cimetidine. This reaction could potentially occur under acidic or basic conditions present during the synthesis, work-up, or storage of the active pharmaceutical ingredient (API). The presence of water and a suitable pH could facilitate the conversion of the nitrile in the N-cyanoguanidine moiety to the corresponding amide, resulting in the formation of this impurity.

Comparison of Analytical Profiles and Spectroscopic Signatures

The structural difference between Cimetidine and its amide derivative leads to distinct analytical and spectroscopic profiles, which are crucial for identification and quantification. High-performance liquid chromatography (HPLC) is a primary technique used to detect and separate this compound from the parent drug substance. lgcstandards.comresearchgate.netnih.gov

Spectroscopic methods provide definitive signatures for each compound.

Infrared (IR) Spectroscopy : The IR spectrum of Cimetidine is characterized by a sharp, strong absorption band for the cyano group (ν(C≡N)) at approximately 2176 cm⁻¹. scielo.org.mx For Cimetidine Amide, this band would be absent. Instead, new characteristic bands for the amide group would appear, including a strong C=O stretching vibration (around 1650-1690 cm⁻¹) and N-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H and ¹³C NMR spectra, the chemical shifts of the nuclei near the terminal functional group would differ significantly. The protons of the amide NH₂ group would give rise to a new signal in the ¹H NMR spectrum of the impurity. In the ¹³C NMR spectrum, the carbon of the cyano group in Cimetidine would be replaced by a signal for the carbonyl carbon of the amide group, typically appearing much further downfield.

Mass Spectrometry (MS) : Mass spectrometry would show a clear difference in the molecular ion peak corresponding to their different molecular weights. Cimetidine has a monoisotopic mass of 252.116 Da, whereas the free base of Cimetidine Amide would have a higher mass due to the addition of a water molecule (H₂O) across the cyano bond. drugbank.com

Table 2: Comparative Spectroscopic Signatures

| Spectroscopic Technique | Cimetidine | Expected Signature for Cimetidine Amide |

|---|---|---|

| Infrared (IR) | Strong C≡N stretch (~2176 cm⁻¹) scielo.org.mx | Absence of C≡N stretch; Presence of C=O stretch (~1650-1690 cm⁻¹) and N-H bends |

| ¹³C NMR | Signal for cyano carbon | Absence of cyano carbon signal; Presence of downfield carbonyl carbon signal |

| Mass Spec (Free Base) | M⁺ peak at m/z ≈ 252.12 | M⁺ peak at m/z ≈ 270.13 |

Comparative Theoretical Studies on Chemical Behavior and Reactivity

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the electronic structure and reactivity of Cimetidine. scielo.org.mxspectroscopyonline.com These studies analyze parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution to predict chemical behavior. For Cimetidine, the N-cyanoguanidine group significantly influences the electronic properties and potential interaction sites.

While specific theoretical studies on this compound are not widely published, its chemical behavior can be inferred from its structure. The replacement of the cyano group with an amide group induces several key changes:

Polarity and Hydrogen Bonding : The amide group is significantly more polar than the cyano group. It can act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the carbonyl oxygen), whereas the cyano group is primarily a hydrogen bond acceptor. This enhances its potential for intermolecular interactions.

Reactivity : The amide group is susceptible to hydrolysis back to a carboxylic acid or further reactions, a different reactivity profile compared to the cyano group, which might undergo addition reactions.

These differences in electronic structure and hydrogen bonding capacity suggest that Cimetidine Amide would have different binding interactions and solubility properties compared to Cimetidine.

Role as a Key Impurity in Cimetidine Drug Substance

This compound is officially recognized as Cimetidine Impurity C in the European Pharmacopoeia, highlighting its importance in the quality control of Cimetidine API. lgcstandards.comsigmaaldrich.comlgcstandards.com The presence of impurities in a drug substance can affect its efficacy and safety. Therefore, pharmacopeial standards set strict limits on the levels of known and unknown impurities.

The identification, monitoring, and control of this compound are critical steps in the manufacturing process of Cimetidine. Analytical methods, particularly HPLC, are validated to ensure they can accurately detect and quantify this impurity, often at levels below 0.1%. researchgate.netnih.gov Its presence in a batch of Cimetidine could indicate issues with the synthetic process, such as excessive water content or non-optimal pH, or improper storage conditions that promote degradation of the final product.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Cimetidine Amide Dihydrochloride to ensure high purity?

- Methodological Answer : The synthesis involves a multi-step process starting with the formation of the amide bond. Key steps include:

- Reacting precursor molecules in a solvent (e.g., dichloromethane or acetonitrile) with a dehydrating agent (e.g., carbodiimides) to facilitate amide bond formation .

- Treating the intermediate with hydrochloric acid to form the dihydrochloride salt, ensuring protonation of amine groups for stability .

- Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity, with automated systems monitoring reaction parameters like temperature and pH .

Q. What validated analytical techniques are used to quantify this compound in the presence of structurally similar impurities?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) is the gold standard. Key parameters include:

- Mobile phase : Acetonitrile/water mixtures with acidic modifiers (e.g., 0.1% trifluoroacetic acid) to improve peak resolution .

- Detection : UV absorption at 210–230 nm, targeting the compound’s chromophores (imidazole and urea moieties) .

- System suitability : Co-injection with reference standards (e.g., USP Levocetirizine Amide RS) to confirm retention time reproducibility and resolution from impurities like sulfoxides or guanylurea derivatives .

Q. How does pH influence the stability of this compound during storage?

- Methodological Answer : Stability studies show:

- Optimal pH : 1.2–1.8 (acidic conditions mimic the dihydrochloride salt’s native state), with minimal hydrolysis observed over 30 days at 25°C .

- Degradation pathways :

- Acidic hydrolysis (pH < 2, elevated temperatures): Forms guanylurea derivatives via cleavage of the thiourea linkage .

- Oxidative stress (H₂O₂ exposure): Generates sulfoxide impurities, requiring antioxidant additives (e.g., ascorbic acid) in formulations .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the degradation pathways of this compound under varying experimental conditions?

- Methodological Answer : Contradictions often arise from differences in:

- Temperature control : Degradation at 45°C vs. 25°C alters reaction kinetics; use isothermal calorimetry to map Arrhenius plots for predictive modeling .

- Ionic strength : High chloride ion concentrations (from HCl) may suppress hydrolysis; conduct experiments in buffered vs. non-buffered systems to isolate ionic effects .

- Analytical sensitivity : Pair HPLC with mass spectrometry (LC-MS/MS) to distinguish between isobaric degradation products (e.g., sulfoxides vs. guanylureas) .

Q. What role does the dihydrochloride salt form play in modulating the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The dihydrochloride salt:

- Enhances water solubility by ~30% compared to the free base, facilitating in vitro assays requiring aqueous environments .

- Stabilizes the protonated amine groups, reducing nucleophilic reactivity during amide bond-forming reactions (e.g., peptide couplings) .

- Requires careful counterion analysis via ion chromatography to rule out chloride variability impacting bioactivity studies .

Q. What experimental strategies can elucidate the biological activity of this compound derivatives conflicting with parent compound mechanisms?

- Methodological Answer :

- Receptor binding assays : Compare affinity for histamine H₂ receptors (parent cimetidine’s target) vs. off-target kinases using radioligand displacement or surface plasmon resonance (SPR) .

- Metabolomic profiling : Incubate derivatives with liver microsomes to identify unique metabolites (e.g., oxidized thiourea groups) that may explain divergent activity .

- Crystallography : Co-crystallize derivatives with H₂ receptors to visualize steric clashes or hydrogen-bonding differences caused by the amide modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.